Crebanine
Overview
Description
Crebanine is an isoquinoline alkaloid . It has a linear formula of C20H21NO4 . It is derived from Stephania and has various potential pharmacological effects such as anti-cancer .
Molecular Structure Analysis
Crebanine has a molecular weight of 339.39 . Its IUPAC name is 9,10-dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]dioxolo[4’,5’:4,5]benzo[1,2,3-de]benzo[g]quinoline .Chemical Reactions Analysis
Crebanine has been found to induce ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway . It down-regulates Bcl-2 and up-regulates Bax, cleaved-PARP, cleaved-caspase-3, and cleaved-caspase-9 .Physical And Chemical Properties Analysis
Crebanine has a molecular formula of C20H21NO4 and a molecular weight of 339.39 . It is a solid substance .Scientific Research Applications
-
Antiarrhythmic Activities
- Field : Medical Science, specifically Cardiology .
- Application Summary : Crebanine, an aporphine alkaloid, has been found to exhibit antiarrhythmic activities .
- Methods of Application : A series of derivatives were synthesized using crebanine as a lead compound. Chemical methods such as ring-opening reaction, bromination, methylation, acetylation, quaternization, and dehydrogenation were adopted .
- Results : Some derivatives, including N-acetamidesecocrebanine and three bromo-substituted products of crebanine, displayed antiarrhythmic effects in a mouse model of ventricular fibrillation (VF) induced by CHCl3 . Notably, 7.5 mg/kg of one of the bromo-substituted products significantly reduced the incidence of VF and increased the number of rats that resumed sinus rhythm from arrhythmia, indicating its potential as a promising candidate in the treatment of arrhythmia .
-
Toxicity Reduction
- Field : Pharmacology .
- Application Summary : The introduction of a bromine atom into the structure of Crebanine (to form 2Br-Crebanine) has been found to significantly reduce its toxicity .
- Methods of Application : The main difference between Crebanine and 2Br-Crebanine is in ring D of their structures. The introduction of a bromine atom resulted in a six-fold increase in the LD50 of 2Br-Crebanine compared to Crebanine .
- Results : The expected effect of toxicity reduction was achieved with 2Br-Crebanine, making it a safer alternative for potential therapeutic applications .
Safety And Hazards
properties
IUPAC Name |
15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDQDNQWGQFIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947989 | |
Record name | 9,10-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crebanine | |
CAS RN |
25127-29-1 | |
Record name | Crebanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.